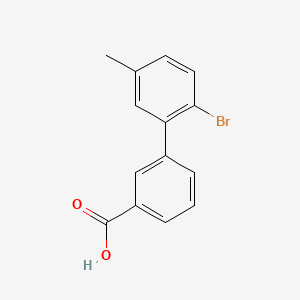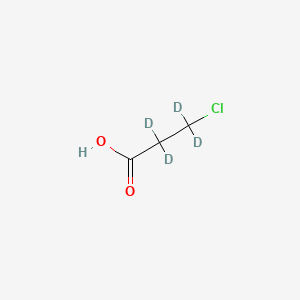
3-Chloropropionic--d4 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropionic–d4 Acid is a deuterated form of 3-chloropropionic acid, an organic compound with the molecular formula C3H5ClO2. This compound is characterized by the presence of a chlorine atom attached to the third carbon of a propionic acid chain. It is commonly used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropropionic–d4 Acid typically involves the hydrochlorination of acrylic acidThis reaction yields 3-chloropropionic acid, which is then purified to achieve a high purity product .
Industrial Production Methods: In industrial settings, the production of 3-Chloropropionic–d4 Acid follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as TEBA, helps in reducing the reaction activation energy and improving the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropionic–d4 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents.
Substitution: It reacts with bases, active metals, and other reagents to form different products.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents are used for oxidation reactions.
Reducing Agents: Strong reducing agents are employed for reduction reactions.
Bases: Bases are used in substitution reactions to form soluble salts.
Major Products: The major products formed from these reactions include various derivatives of 3-chloropropionic acid, such as 3-chloropropionyl chloride and other substituted compounds .
Scientific Research Applications
3-Chloropropionic–d4 Acid has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: It serves as a research tool in studying metabolic pathways and enzyme functions.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of antiepileptic drugs.
Industry: It is employed in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloropropionic–d4 Acid involves its interaction with specific molecular targets and pathways. It is structurally related to gamma-hydroxybutyric acid (GHB) and binds to the GHB receptor. it does not have an affinity for GABA receptors. This unique binding property makes it useful in studying the effects of GHB and related compounds .
Comparison with Similar Compounds
3-Chloropropionic Acid: The non-deuterated form of the compound.
Beta-Chloropropionic Acid: Another chlorinated derivative of propionic acid.
Gamma-Hydroxybutyric Acid (GHB): Structurally related compound with different receptor affinities
Uniqueness: 3-Chloropropionic–d4 Acid is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies and NMR spectroscopy. Its specific binding to GHB receptors without affecting GABA receptors also sets it apart from other similar compounds .
Properties
IUPAC Name |
3-chloro-2,2,3,3-tetradeuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMMOKECZBKAC-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)
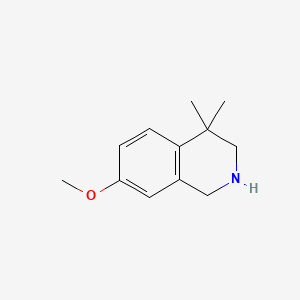

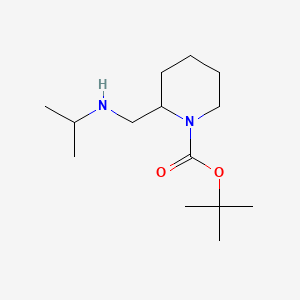

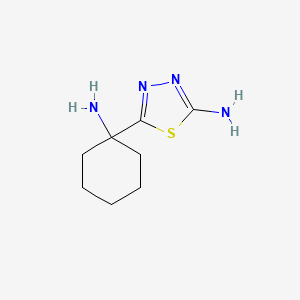


![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)
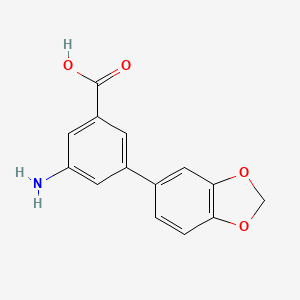
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)

![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)
